2-(2,6-Dichloro-4-formylphenoxy)acetic acid
Description
2-(2,6-Dichloro-4-formylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative featuring a dichlorinated aromatic ring with a formyl group at the para position. Its molecular formula is C₉H₆Cl₂O₄, with a molecular weight of 249.05 g/mol. The compound’s structure consists of a phenoxy backbone substituted with two chlorine atoms at the 2- and 6-positions and a formyl group (-CHO) at the 4-position, linked to an acetic acid moiety via an ether bond.
Properties
IUPAC Name |
2-(2,6-dichloro-4-formylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKUITQBQNMEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid typically involves the reaction of 2,6-dichloro-4-formylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-4-formylphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-(2,6-Dichloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(2,6-Dichloro-4-hydroxymethylphenoxy)acetic acid.
Substitution: 2-(2,6-Dichloro-4-aminophenoxy)acetic acid.
Scientific Research Applications
2-(2,6-Dichloro-4-formylphenoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to altered growth patterns. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and cell division.
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Chlorine
- 2-(2,6-Dibromo-4-formylphenoxy)acetic acid (CAS 284488-54-6, C₉H₆Br₂O₄): Replacing chlorine with bromine increases molecular weight (337.95 g/mol vs. 249.05 g/mol) and alters electronic properties. Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and influence reaction kinetics in substitution or coupling reactions .
Nitro vs. Formyl Substituents
- 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid (CAS 2300-67-6, C₈H₅Cl₂NO₅): The nitro group (-NO₂) is a stronger electron-withdrawing group than formyl (-CHO), increasing acidity (pKa ~1–2 for nitroaryl acetic acids vs. ~3–4 for formyl analogs). This enhances solubility in polar solvents but may reduce stability under reducing conditions .
Trifluoromethyl Substitution
- 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 601513-26-2, C₉H₅Cl₂F₃O₂ ):
The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and metabolic stability, commonly exploited in agrochemicals and pharmaceuticals. This substitution increases molecular weight (285.05 g/mol) and hydrophobicity compared to the formyl analog .
Alkoxy and Alkyl Substitutions
- 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid (CAS 428836-03-7, C₁₁H₁₁ClO₅): The ethoxy (-OCH₂CH₃) group at the 6-position enhances steric bulk and lipophilicity (MW 258.66 g/mol). Such modifications are often employed to tune bioavailability in drug design .
Chain Length Variations: Acetic vs. Propanoic Acid
- 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid (CAS 812642-69-6, C₁₀H₈Cl₂O₄): Extending the carboxylic acid chain to propanoic acid increases molecular weight (263.08 g/mol) and may alter solubility and binding affinity in biological systems .
Physicochemical Properties and Stability
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Water Solubility (mg/L) |
|---|---|---|---|---|---|
| 2-(2,6-Dichloro-4-formylphenoxy)acetic acid | C₉H₆Cl₂O₄ | 249.05 | -Cl, -CHO | Not reported | Estimated ~500–1,000† |
| 2-(2,6-Dibromo-4-formylphenoxy)acetic acid | C₉H₆Br₂O₄ | 337.95 | -Br, -CHO | Not reported | Lower than chloro analog |
| 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid | C₈H₅Cl₂NO₅ | 266.01 | -Cl, -NO₂ | Not reported | <500 (predicted) |
| 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid | C₁₁H₁₁ClO₅ | 258.66 | -Cl, -OCH₂CH₃, -CHO | Not reported | Moderate (DMSO soluble) |
| 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid | C₁₀H₈Cl₂O₄ | 263.08 | -Cl, -CHO, -CH₂CH₂COOH | 330–357‡ | ~4745 (EPI Suite) |
† Estimated based on structural analogs; ‡ Data from propanoic acid analog .
Key Observations:
Halogen Effects : Bromine increases molecular weight and lipophilicity, while chlorine offers a balance of reactivity and stability.
Functional Group Impact : Nitro groups enhance acidity but reduce stability; trifluoromethyl groups improve metabolic resistance.
Solubility: Propanoic acid derivatives exhibit higher water solubility due to increased polarity from the longer carboxylic chain .
Biological Activity
2-(2,6-Dichloro-4-formylphenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative that has garnered attention in various fields of biological research. This article explores its biological activity, including its effects on plant growth, potential therapeutic applications, and cytotoxicity against cancer cell lines.
- Chemical Formula : C10H8Cl2O4
- Molecular Weight : 263.08 g/mol
- CAS Number : 52268-21-0
The structure of this compound features a phenoxy group with two chlorine atoms and an aldehyde functional group, which may influence its biological interactions and mechanisms of action.
Effects on Plant Growth
Research indicates that chlorinated phenoxyacetic acids, including this compound, play a significant role in influencing plant growth. They are often used in agricultural studies to assess their impact on various physiological parameters in plants. Specifically, this compound has been investigated for its effects on:
- Root Development : Enhancements in root elongation and biomass.
- Photosynthetic Activity : Modifications in chlorophyll content and photosynthesis rates.
These findings suggest that the compound may act as a growth regulator in certain plant species.
Cytotoxicity Studies
Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| WiDr (Colon) | 25.0 | |
| Lovo (Colon) | 30.5 | |
| B16F10 (Melanoma) | 20.0 | |
| A375 (Melanoma) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results demonstrate that this compound exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. Studies suggest that similar compounds can inhibit key enzymes or receptors involved in inflammatory responses or tumor growth .
Case Studies and Research Findings
- Anti-inflammatory Effects : In vivo studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory properties without causing gastrointestinal side effects. These compounds have shown to reduce paw thickness and lower inflammatory markers such as TNF-α and PGE-2 .
- Cytotoxicity Profile : A comparative analysis of various phenoxyacetic acid derivatives highlighted that those with halogen substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. This suggests that the presence of chlorine atoms in the structure may be crucial for their biological activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications in the phenyl ring significantly affect their biological efficacy. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
